N'~1~,N'~6~-di[(6E)-bicyclo[3.2.0]hept-3-en-6-ylidene]hexanedihydrazide
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Overview
Description
N’~1~,N’~6~-DIBICYCLO[320]HEPT-3-EN-6-YLIDENHEXANEDIHYDRAZIDE is a complex organic compound featuring a bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’~1~,N’~6~-DIBICYCLO[3.2.0]HEPT-3-EN-6-YLIDENHEXANEDIHYDRAZIDE typically involves multiple steps, starting with the preparation of bicyclo[3.2.0]hept-2-en-6-one. This intermediate can be synthesized through a chemoenzymatic process involving the enzymatic resolution of (±)-endo-bicyclo[3.2.0]hept-2-en-6-yl acetate using Pseudomonas fluorescens lipase . The subsequent steps involve the reaction of this intermediate with appropriate hydrazides under controlled conditions to form the final compound.
Industrial Production Methods
Industrial production of N’~1~,N’~6~-DIBICYCLO[3.2.0]HEPT-3-EN-6-YLIDENHEXANEDIHYDRAZIDE would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N’~1~,N’~6~-DIBICYCLO[3.2.0]HEPT-3-EN-6-YLIDENHEXANEDIHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.
Substitution: Nucleophiles such as halides, amines, and thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N’~1~,N’~6~-DIBICYCLO[3.2.0]HEPT-3-EN-6-YLIDENHEXANEDIHYDRAZIDE has several applications in scientific research:
Mechanism of Action
The mechanism of action of N’~1~,N’~6~-DIBICYCLO[3.2.0]HEPT-3-EN-6-YLIDENHEXANEDIHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[3.2.0]hept-2-en-6-one: A precursor in the synthesis of N’~1~,N’~6~-DIBICYCLO[3.2.0]HEPT-3-EN-6-YLIDENHEXANEDIHYDRAZIDE.
7,7-Dimethylbicyclo[3.2.0]hept-2-en-6-one: Another related compound with similar structural features.
Uniqueness
N’~1~,N’~6~-DIBICYCLO[320]HEPT-3-EN-6-YLIDENHEXANEDIHYDRAZIDE is unique due to its specific bicyclic structure and the presence of hydrazide functional groups
Properties
Molecular Formula |
C20H26N4O2 |
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Molecular Weight |
354.4 g/mol |
IUPAC Name |
N,N'-bis[(E)-6-bicyclo[3.2.0]hept-3-enylideneamino]hexanediamide |
InChI |
InChI=1S/C20H26N4O2/c25-19(23-21-17-11-13-5-3-7-15(13)17)9-1-2-10-20(26)24-22-18-12-14-6-4-8-16(14)18/h3-4,7-8,13-16H,1-2,5-6,9-12H2,(H,23,25)(H,24,26)/b21-17+,22-18+ |
InChI Key |
KVMHVJCPUHROLG-KSTNYAOJSA-N |
Isomeric SMILES |
C1C2C(/C(=N/NC(=O)CCCCC(=O)N/N=C\3/C4C(C3)CC=C4)/C2)C=C1 |
Canonical SMILES |
C1C=CC2C1CC2=NNC(=O)CCCCC(=O)NN=C3CC4C3C=CC4 |
Origin of Product |
United States |
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